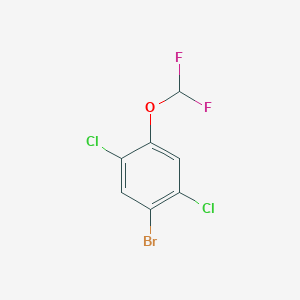

1-Bromo-2,5-dichloro-4-(difluoromethoxy)benzene

Description

Properties

IUPAC Name |

1-bromo-2,5-dichloro-4-(difluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2F2O/c8-3-1-5(10)6(2-4(3)9)13-7(11)12/h1-2,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKBRTCZXXKQGKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Br)Cl)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Bromo-2,5-dichloro-4-(difluoromethoxy)benzene involves several steps, typically starting with the bromination and chlorination of benzene derivatives. One common method includes the diazotization and reduction of 6-bromo-2,4-dichloro-3-fluoro-aniline, followed by further chemical transformations . Industrial production methods often involve similar multi-step processes, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

1-Bromo-2,5-dichloro-4-(difluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of halogens.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions: Reagents such as sodium carbonate (Na₂CO₃) and solvents like dioxane and ethanol are often used in these reactions.

Major Products: The reactions typically yield substituted benzene derivatives, which can be further utilized in organic synthesis and industrial applications.

Scientific Research Applications

Synthesis and Reactivity

1-Bromo-2,5-dichloro-4-(difluoromethoxy)benzene can be synthesized through various methods, including nucleophilic substitution reactions where the bromine or chlorine atoms can be replaced by other functional groups. Its reactivity is influenced by the presence of electronegative atoms (bromine, chlorine, and fluorine), which can enhance its electrophilicity and alter its interaction with nucleophiles.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic compounds. It can participate in:

- Nucleophilic Substitution Reactions : The halogen atoms can be replaced with other functional groups to create derivatives with desired properties.

- Coupling Reactions : This compound can be utilized in coupling reactions to synthesize biaryl compounds that are valuable in pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research has indicated potential biological activities associated with this compound. It is being investigated for:

- Antimicrobial Properties : Studies suggest that halogenated compounds often exhibit antimicrobial activity, making them candidates for developing new antibiotics.

- Pharmaceutical Intermediates : Its unique structure allows it to serve as a precursor for synthesizing drugs targeting various diseases.

Material Science

This compound is also used in the development of specialty materials:

- Fluorinated Polymers : The difluoromethoxy group contributes to the thermal stability and chemical resistance of polymers.

- Liquid Crystals : Its unique electronic properties are explored in the formulation of liquid crystal displays (LCDs).

Data Table: Applications Overview

| Application Area | Specific Use Cases | Notes |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic compounds | Useful in nucleophilic substitutions |

| Medicinal Chemistry | Potential antimicrobial agents | Investigated for drug development |

| Material Science | Development of fluorinated polymers and LCDs | Enhances thermal stability |

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal explored the antimicrobial properties of various halogenated compounds, including this compound. Results indicated significant inhibition against several bacterial strains, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Synthesis of Biaryl Compounds

In research focused on the synthesis of biaryl derivatives, this compound was employed as a coupling partner. The study demonstrated high yields and selectivity in forming biaryl structures that are crucial in pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Bromo-2,5-dichloro-4-(difluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The presence of halogens and the difluoromethoxy group allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. These interactions can lead to the formation of new compounds with distinct properties and applications .

Comparison with Similar Compounds

Structural and Electronic Features

The compound’s reactivity and physical properties are influenced by the positions and nature of substituents. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Functional Comparison

Key Observations:

- Symmetry : Unlike 1-Bromo-4-chloro-2,5-dimethoxybenzene, which exhibits crystallographic symmetry , the target compound lacks such symmetry due to distinct substituents at positions 2 and 5.

- Polarity : The difluoromethoxy group (OCF₂H) increases polarity compared to methoxy analogs but is less bulky than benzyloxy (OCH₂Ph) .

- Electronic Effects : The combined electron-withdrawing halogens (Br, Cl) and OCF₂H in the target compound create a highly deactivated aromatic system, contrasting with methoxy-substituted analogs where electron donation moderates deactivation .

Physical and Chemical Properties

Table 2: Hypothesized Physical Properties Based on Substituent Effects

Biological Activity

1-Bromo-2,5-dichloro-4-(difluoromethoxy)benzene is a compound of interest in both chemical and biological research due to its unique structural properties and potential applications. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C7H3BrCl2F2O

- CAS Number : 2168997-29-1

- IUPAC Name : this compound

The presence of bromine, chlorine, and difluoromethoxy groups contributes to its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways.

Target Interactions

- Kinase Inhibition : The compound has shown potential as a kinase inhibitor, which is crucial for regulating cell proliferation and survival. It interacts with ATP-binding sites in kinases, leading to inhibition of cellular signaling pathways that promote cancer cell growth .

- Antiproliferative Activity : Studies have indicated that this compound exhibits antiproliferative effects against several cancer cell lines. For instance, it demonstrated significant activity against HCT116 (colon cancer) and OVCAR-8 (ovarian cancer) cell lines, with IC50 values indicating effective inhibition of cell growth .

Table 1: Biological Activity Summary

| Activity Type | Target Cell Lines | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antiproliferative | HCT116 | 7.76 | |

| Antiproliferative | OVCAR-8 | 9.76 | |

| Kinase Inhibition | ALK Kinase | 2.9 | |

| Cytotoxicity | Various | >10 |

Case Study 1: Anticancer Properties

In a study evaluating various substituted phenyl compounds, this compound was found to possess significant anticancer properties. The study highlighted its effectiveness in inhibiting tumor growth in vivo models when administered at specific dosages . The compound's structure was noted to enhance its interaction with target proteins involved in cancer progression.

Case Study 2: Environmental Impact Assessment

Research into the environmental effects of this compound revealed that it could potentially disrupt aquatic ecosystems due to its bioaccumulation potential. Toxicological assessments indicated that exposure could lead to adverse effects on aquatic organisms, necessitating further investigation into its environmental fate and transport .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Bromo-2,5-dichloro-4-(difluoromethoxy)benzene, and how do reaction conditions influence yield?

- Methodology :

- Chlorination/Bromination : A common approach involves sequential halogenation. For example, chlorination of a brominated precursor using HCl/H₂O₂ under controlled temperatures (e.g., 0–25°C) can introduce chlorine atoms selectively . Bromination may employ N-bromosuccinimide (NBS) with catalysts like FeBr₃ or AlBr₃ in inert solvents (e.g., CHCl₃) .

- Functional Group Introduction : The difluoromethoxy group can be introduced via nucleophilic substitution using difluoromethylating agents (e.g., ClCF₂O−) on hydroxy precursors .

Q. How is the crystal structure of this compound characterized, and what insights does it provide into molecular conformation?

- Methodology :

- X-ray Crystallography : Single-crystal X-ray diffraction reveals planar aromatic rings with substituents (Br, Cl, difluoromethoxy) lying close to the ring plane. Dihedral angles between substituents and the benzene ring (e.g., 8.8° for methoxy groups) indicate minimal steric distortion .

- Disorder Modeling : Halogen atoms (Br/Cl) may exhibit positional disorder, refined using SHELXL restraints (e.g., DFIX for bond lengths, EADP for thermal parameters) .

- Data Table :

| Parameter | Value | Source |

|---|---|---|

| Dihedral Angle (OCHF₂) | 8.8° ± 0.4° | |

| C–Br Bond Length | 1.89 Å |

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence Suzuki coupling reactions with this compound?

- Mechanistic Insights :

- The bromine atom acts as the primary coupling site due to its high electronegativity and leaving-group ability. Adjacent chlorine and difluoromethoxy groups electronically deactivate the ring but sterically hinder Pd catalyst access, requiring optimized ligands (e.g., Pd(PPh₃)₄) .

- Substituent Effects : Difluoromethoxy’s electron-withdrawing nature reduces electron density at the coupling site, slowing oxidative addition. Pre-activation with microwave irradiation or elevated temperatures (80–100°C) improves reaction rates .

Q. What are the potential biological applications of derivatives synthesized from this compound, and how is activity validated?

- Medicinal Chemistry :

- Derivatives are explored as enzyme inhibitors (e.g., BACE1 for Alzheimer’s) due to halogen-enhanced binding affinity and metabolic stability. In vitro assays (e.g., fluorescence polarization) measure inhibition constants (Ki) .

- Structure-Activity Relationship (SAR) : Modifying substituents (e.g., replacing Cl with F) alters lipophilicity and target interaction. Computational docking (e.g., AutoDock) predicts binding poses .

Q. How can crystallographic disorder in halogenated positions be resolved during structural refinement?

- Refinement Strategies :

- Disordered Sites : Halogen atoms (Br/Cl) occupying the same site are modeled with partial occupancy (e.g., 50:50) and restrained using DFIX (bond length) and SIMU (thermal motion similarity) in SHELXL .

- Validation : Residual electron density maps and R-factor convergence (e.g., R1 < 0.05) confirm refinement accuracy .

Methodological Considerations

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Hazard Mitigation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.